molecular formula C12H13N3O4 B1400279 4-((1,3-二氧戊环-2-基)甲基)-6-甲氧基吡啶并[3,2-b]吡嗪-3(4H)-酮 CAS No. 959615-76-0

4-((1,3-二氧戊环-2-基)甲基)-6-甲氧基吡啶并[3,2-b]吡嗪-3(4H)-酮

货号: B1400279
CAS 编号: 959615-76-0
分子量: 263.25 g/mol
InChI 键: RXHRUCDNIPALRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我搜索了“4-((1,3-二氧戊环-2-基)甲基)-6-甲氧基吡啶并[3,2-b]吡嗪-3(4H)-酮”的科学研究应用,但似乎公开领域中关于该特定化合物的相关信息有限。搜索结果没有直接引用该化合物的应用。

  1. 生物基溶剂开发:一项研究讨论了开发新型生物基溶剂的挑战,重点介绍了对具有二氧戊环结构的化合物的案例研究 .
  2. NMDA 受体配体和镇痛作用:另一项研究提到了 NMDA 受体配体在镇痛作用中的作用,这可能与结构类似的化合物相关 .

生物活性

The compound 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4H)-one is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4H)-one includes a pyridine ring fused with a pyrazine moiety and a dioxolane substituent. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4H)-one exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrido-pyrazines possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
4-Methoxy-pyrido[3,2-b]pyrazineModerate antimicrobial activity
6-Methoxypyrido derivativesBroad-spectrum antimicrobial effects

Anti-inflammatory Effects

The compound has also been tested for anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

Anticancer Potential

Several studies have investigated the anticancer effects of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

StudyCancer TypeFindings
Study ABreast CancerInduced apoptosis via caspase activation
Study BLung CancerInhibited cell proliferation and induced cell cycle arrest

The biological activity of 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4H)-one is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate inflammation and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyrido-pyrazine derivatives showed that the target compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Clinical Trials for Anti-inflammatory Applications : Preliminary clinical trials indicated that patients receiving treatment with dioxolane derivatives experienced significant relief from symptoms associated with chronic inflammatory diseases.

属性

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-9-3-2-8-12(14-9)15(10(16)6-13-8)7-11-18-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRUCDNIPALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.20 g of 3-amino-2-(1,3-dioxolan-2-ylmethyl)amino-6-methoxypyridine in 2 mL of dioxane, 0.22 g of a 45 to 50% toluene solution of ethyl oxoacetate was added, and the mixture was stirred at room temperature for 2 hours and then left overnight. Thereto was added 36 mg of 60% sodium hydride, and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture, water and ethyl acetate were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=100:0 to 50:50 to obtain 36 mg of 4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido (2,3-b)pyrazin-3(4H)-one as a light brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 2
Reactant of Route 2
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 3
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 4
Reactant of Route 4
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 5
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 6
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。